Comparative GnRH Receptor Binding Affinity and Species Selectivity
Elagolix binds human GnRH receptor with a Ki of 0.9 nM, demonstrating high affinity and insurmountable antagonism . Its affinity for monkey GnRH receptor (Ki = 3.3 nM) is ~3.7-fold lower, and for rat it is markedly reduced (Ki = 4.4 μM), highlighting species-specific binding . In comparison, relugolix exhibits a similar high affinity for human and monkey receptors (IC50 = 0.33 nM and 0.32 nM, respectively) but negligible rat affinity (IC50 = 9800 nM) . Linzagolix shows a 12-fold lower potency for monkey versus human GnRH receptor, and its human IC50 for inhibition of GnRH-stimulated Ca2+ flux is 36.7 nM, significantly higher than elagolix's functional IC50 of 1.5 nM [1].
| Evidence Dimension | Human GnRH Receptor Affinity (Ki/IC50) and Species Cross-Reactivity |
|---|---|
| Target Compound Data | Elagolix: Ki = 0.9 nM (human), Ki = 3.3 nM (monkey), Ki = 4.4 μM (rat); Functional IC50 = 1.5 nM |
| Comparator Or Baseline | Relugolix: IC50 = 0.33 nM (human), IC50 = 0.32 nM (monkey), IC50 = 9800 nM (rat). Linzagolix: IC50 = 36.7 nM (human), 12-fold lower potency in monkey. |
| Quantified Difference | Elagolix has ~2.7x lower binding affinity than relugolix in human assays but exhibits higher potency than linzagolix (~24-fold lower IC50 for functional antagonism). |
| Conditions | Radioligand competition binding assay (Ki) for elagolix; functional Ca2+ flux assay (IC50) for linzagolix and relugolix. |
Why This Matters
This data confirms elagolix's high potency for the human target, but its distinct species selectivity profile dictates the appropriate choice of preclinical animal models for translational studies, where relugolix or linzagolix may be more or less suitable depending on the model organism.
- [1] IUPHAR/BPS Guide to Pharmacology. linzagolix Ligand Activity Chart. View Source
